molecular formula C14H11BrO B3054283 Methanone, [2-(bromomethyl)phenyl]phenyl- CAS No. 59310-31-5

Methanone, [2-(bromomethyl)phenyl]phenyl-

Cat. No.: B3054283
CAS No.: 59310-31-5
M. Wt: 275.14 g/mol
InChI Key: MCBSQDOGJSTPJG-UHFFFAOYSA-N
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Description

Scientific Research Applications

Methanone, [2-(bromomethyl)phenyl]phenyl- has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

    Medicinal Chemistry: It is investigated for its potential therapeutic applications, including its role in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, [2-(bromomethyl)phenyl]phenyl- can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Methanone, [2-(bromomethyl)phenyl]phenyl- may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-(bromomethyl)phenyl]phenyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SH-).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid.

Mechanism of Action

The mechanism of action of Methanone, [2-(bromomethyl)phenyl]phenyl- involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Methanone, [2-(bromomethyl)phenyl]phenyl- can be compared with other similar compounds, such as:

    Benzophenone: The parent compound, lacking the bromomethyl group, is less reactive in nucleophilic substitution reactions.

    4-Bromobenzophenone: A similar compound with the bromine atom at a different position, which may exhibit different reactivity and properties.

    2-Methylbenzophenone: The precursor in the synthesis of Methanone, [2-(bromomethyl)phenyl]phenyl-, which lacks the bromine atom.

The presence of the bromomethyl group in Methanone, [2-(bromomethyl)phenyl]phenyl- imparts unique reactivity, making it distinct from these related compounds.

Properties

IUPAC Name

[2-(bromomethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBSQDOGJSTPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472422
Record name Methanone, [2-(bromomethyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59310-31-5
Record name Methanone, [2-(bromomethyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methylbenzophenone (9.8 g), N-bromosuccinimide (8.9 g), benzoyl peroxide (0.5 g) and carbon tetrachloride (150 ml) was refluxed for 1 hour with light irradiation. The mixture was cooled, and then filtered to remove insoluble substances. The filtrate was concentrated to afford quantitatively the above-titled compound as an oily substance.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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